molecular formula C26H22N2O5S B2448114 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 955225-38-4

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No.: B2448114
CAS No.: 955225-38-4
M. Wt: 474.53
InChI Key: ZSBRWQBLUADWOD-UHFFFAOYSA-N
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Description

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-17-6-10-22(11-7-17)34(31,32)28-13-12-18-8-9-21(14-20(18)16-28)27-25(29)23-15-19-4-2-3-5-24(19)33-26(23)30/h2-11,14-15H,12-13,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBRWQBLUADWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include chromene derivatives and tosylated tetrahydroisoquinoline. The key steps may involve:

    Condensation reactions: to form the chromene core.

    Nucleophilic substitution: to introduce the tosyl group.

    Amidation: to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include:

    Catalysts: to accelerate reactions.

    Solvent selection: to improve solubility and reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways may include:

    Binding to active sites: of enzymes, inhibiting or activating their function.

    Modulating receptor activity: , affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chromene derivatives: Known for their diverse biological activities.

    Tetrahydroisoquinoline derivatives: Often studied for their pharmacological properties.

Uniqueness

2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide is a derivative belonging to the class of chromene and tetrahydroisoquinoline compounds. These classes are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 344.4 g/mol. The structure features a chromene backbone with a tosyl-substituted tetrahydroisoquinoline moiety, which is crucial for its biological interactions.

Antiviral Properties

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit promising antiviral activity. For instance, compounds structurally similar to 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide have been tested against various viral strains:

CompoundVirus StrainIC50 (nM)Toxicity (CC50)
Avir-7HCoV-229E280 ± 12>1000
Avir-8HCoV-OC43515 ± 22>1000
ChloroquineHCoV-229E60 ± 3>600

These results suggest that the compound may possess similar antiviral properties due to its structural analogies with effective antiviral agents .

Anti-HIV Activity

The compound has also been evaluated for its potential as an HIV integrase inhibitor. A related study demonstrated that derivatives of the chromene structure exhibited non-toxic profiles while showing significant inhibitory effects on HIV integrase with IC50 values in the nanomolar range . This suggests that modifications like those present in 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide could enhance its therapeutic potential against HIV.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to modulate enzyme activity and receptor interactions. The presence of the tosyl group enhances binding affinity and specificity towards these targets .

Case Studies

  • Anticancer Activity : In vitro studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related compound led to significant cell death in breast cancer cells through caspase activation pathways.
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The mechanism appears to involve the modulation of antioxidant pathways and inhibition of inflammatory responses.

Q & A

Q. What are the common synthetic routes for 2-oxo-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide, and what reaction conditions are critical?

  • Methodological Answer : The synthesis typically involves coupling the chromene-3-carboxylic acid derivative with a functionalized tetrahydroisoquinoline moiety. Key steps include:
  • Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous DMF under inert atmospheres (N₂ or Ar) to minimize side reactions .
  • Deprotonation : Bases such as K₂CO₃ or triethylamine (TEA) are used to activate intermediates .
  • Purification : Flash column chromatography (silica gel) and recrystallization (e.g., acetone/hexane) are standard for isolating high-purity crystals .
  • Critical parameters : Reaction time (12–24 hours), temperature (room temperature to 80°C), and stoichiometric ratios (1:1.2 for acyl chloride:amine) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.63 ppm for aldehyde protons in chromene derivatives) to verify functional groups and connectivity .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 328.1420 for [M⁺]) ensures molecular formula consistency .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

Q. What are the primary biological targets or activities reported for structurally related coumarin derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Enzyme inhibition : Interaction with kinases or proteases via hydrogen bonding and π-π stacking, validated by molecular docking studies .
  • Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution methods .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values reported in µM ranges .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., solvent polarity, catalyst loading) .
  • Continuous flow chemistry : Reduces side reactions and improves reproducibility compared to batch methods .
  • In-line monitoring : FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?

  • Methodological Answer :
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., tosyl vs. nitro groups) using multivariate regression models .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias via funnel plots .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding modes with ATP-binding pockets (e.g., EGFR kinase) using flexible side-chain algorithms .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories, calculating RMSD and free energy landscapes .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer processes in enzyme active sites .

Q. How can researchers resolve crystallographic disorder or twinning issues during structure determination?

  • Methodological Answer :
  • Twin refinement in SHELXL : Apply TWIN and BASF commands to model overlapping lattices .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Hirshfeld surface analysis : Identify weak interactions (e.g., C–H···O) that contribute to disorder .

Data Contradiction and Validation

Q. What strategies validate purity when HPLC and NMR data conflict?

  • Methodological Answer :
  • Orthogonal assays : Combine HPLC (C18 column, MeCN/H₂O gradient) with LC-MS to detect trace impurities .
  • DSC/TGA : Thermal analysis identifies polymorphic forms or solvates not detected chromatographically .
  • Spiking experiments : Add known impurities to confirm retention times .

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :
  • Force field calibration : Adjust partial charges in docking software to match experimental electrostatic potentials .
  • Off-target screening : Use proteome-wide affinity assays (e.g., KINOMEscan) to identify unintended targets .
  • Solvent correction : Include explicit water molecules in docking grids to improve hydration energy estimates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature25–60°C↑ yield above 40°C
Solvent (DMF vs. DCM)DMF for polar intermediatesDMF → 20% higher yield
Coupling AgentHATU > DCCHATU reduces racemization

Q. Table 2. Common Analytical Techniques and Resolutions

TechniqueApplicationResolution/AccuracyReference
¹H NMR (400 MHz)Functional group ID±0.01 ppm
HRMS (ESI-TOF)Molecular formula<5 ppm error
X-ray (Mo-Kα)Absolute configuration0.8 Å resolution

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